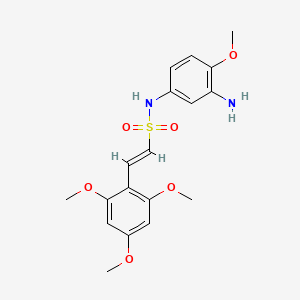
(E)-N-(3-Amino-4-methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methoxyphenyl)sulfonamide is a synthetic organic compound that features a styryl group substituted with methoxy groups and a sulfonamide group attached to an amino-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methoxyphenyl)sulfonamide typically involves the following steps:
Formation of the Styryl Intermediate: The styryl intermediate can be synthesized through a Wittig reaction between a suitable aldehyde and a phosphonium ylide.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst.
Sulfonamide Formation: The final step involves the reaction of the methoxylated styryl intermediate with 3-amino-4-methoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methoxyphenyl)sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methoxyphenyl)sulfonamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methoxyphenyl)sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methylphenyl)sulfonamide: Similar structure with a methyl group instead of a methoxy group.
(E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-hydroxyphenyl)sulfonamide: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
(E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methoxyphenyl)sulfonamide is unique due to the specific arrangement of methoxy groups and the sulfonamide linkage, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H22N2O6S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(E)-N-(3-amino-4-methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide |
InChI |
InChI=1S/C18H22N2O6S/c1-23-13-10-17(25-3)14(18(11-13)26-4)7-8-27(21,22)20-12-5-6-16(24-2)15(19)9-12/h5-11,20H,19H2,1-4H3/b8-7+ |
InChI Key |
OLRRWEXEHIWZJV-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)N |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















